molecular formula C25H22N6 B1662814 4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline CAS No. 1062368-24-4

4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline

Cat. No. B1662814
M. Wt: 406.5 g/mol
InChI Key: CDOVNWNANFFLFJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton . The IUPAC name of this compound is 4-{6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl}quinoline .


Molecular Structure Analysis

The molecular weight of this compound is 406.49 . The InChI code is 1S/C25H22N6/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Alpha 1-Adrenoceptor Antagonists

  • Application : Elworthy et al. (1997) identified novel arylpiperazines, including compounds with a pyrazolo[1,5-a]pyrimidine structure, as alpha 1-adrenoceptor (AR) subtype-selective antagonists. These compounds showed promise in targeting the human lower urinary tract, suggesting potential therapeutic applications in urology (Elworthy et al., 1997).

Liver Regeneration Enhancement

  • Application : Tsugawa et al. (2014) explored compounds based on the pyrazolo[1,5-a]pyrimidine core as inhibitors of bone morphogenetic protein (BMP) signaling. These compounds, including 4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline, were found to enhance liver regeneration after injury, indicating their potential in treating liver diseases (Tsugawa et al., 2014).

Antimicrobial Agents

  • Application : Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. These compounds demonstrated antibacterial and antifungal activities, suggesting their use in addressing infectious diseases (Holla et al., 2006).

Bone Morphogenetic Protein (BMP) Signaling Inhibitors

  • Application : Cuny et al. (2008) conducted a study on dorsomorphin, an inhibitor of BMP type 1 receptors, and found that replacing the pendant 4-pyridine ring with 4-quinoline, including pyrazolo[1,5-a]pyrimidine derivatives, led to increased inhibitory activity. This suggests potential applications in studying the pharmacology of BMP signaling inhibition (Cuny et al., 2008).

Estrogen Receptor Binding and Anticancer Activity

Anti-phosphodiesterase-5 Activity

  • Application : Su et al. (2021) explored pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anti-phosphodiesterase-5 (PDE-5) activity. These compounds demonstrated promising inhibitory activity, suggesting their use in developing new inhibitors of PDE-5, which could have implications in treating various conditions related to PDE-5 malfunction (Su et al., 2021).

Anticancer Activity

  • Application : Abdellatif et al. (2014) synthesized various pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Many of these compounds showed significant antitumor activity, highlighting their potential as therapeutic agents in cancer treatment (Abdellatif et al., 2014).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOVNWNANFFLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147553
Record name 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline

CAS RN

1062368-24-4
Record name 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1062368-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LDN-193189
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062368244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LDN-193189
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W69H5YQU9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
X Deng, J Shen, H Zhu, J Xiao, R Sun, F Xie… - Bioorganic & Medicinal …, 2018 - Elsevier
The initial focus on characterizing novel pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as DPP-4 inhibitors, led to a potent and selective inhibitor compound b2. This ligand exhibits …
Number of citations: 22 www.sciencedirect.com
N Tyagi, K Gambhir, D Sharma… - Journal of …, 2023 - Taylor & Francis
Despite substantial progress in surgery, managing multi-tissue injuries is strenuous to accomplish and requires a multi-staged serial treatment of individual tissues. Stimulated …
Number of citations: 4 www.tandfonline.com
T Tadokoro, X Gao, CC Hong, D Hotten… - …, 2016 - journals.biologists.com
The pseudostratified epithelium of the lung contains ciliated and secretory luminal cells and basal stem/progenitor cells. To identify signals controlling basal cell behavior we screened …
Number of citations: 137 journals.biologists.com
AU Steinbicker, C Sachidanandan… - Blood, The Journal …, 2011 - ashpublications.org
Anemia of inflammation develops in settings of chronic inflammatory, infectious, or neoplastic disease. In this highly prevalent form of anemia, inflammatory cytokines, including IL-6, …
Number of citations: 200 ashpublications.org
P Jiramongkolchai, P Owens… - Biochemical Society …, 2016 - portlandpress.com
Bone morphogenetic proteins (BMPs) belong to the transforming growth factor-β (TGF-β) family signalling pathway. Similar to TGF-β, the complex roles of BMPs in development and …
Number of citations: 48 portlandpress.com
Y Fukusumi, F Meier, S Götz, F Matheus… - Journal of …, 2015 - Soc Neuroscience
Wingless-related MMTV integration site 1 (WNT1)/β-catenin signaling plays a crucial role in the generation of mesodiencephalic dopaminergic (mdDA) neurons, including the substantia …
Number of citations: 31 www.jneurosci.org
JH Boergermann, J Kopf, PB Yu, P Knaus - The international journal of …, 2010 - Elsevier
Bone morphogenetic proteins (BMPs) are key regulators of cell fate decisions during embryogenesis and tissue homeostasis. BMPs signal through a coordinated assembly of two types …
Number of citations: 185 www.sciencedirect.com
Y Kondo, S Higa‐Nakamine, N Maeda… - Journal of cellular …, 2016 - Wiley Online Library
Toll‐like receptor 5 (TLR5) is a receptor for flagellin and is present on the basolateral surface of intestinal epithelial cells. However, the pathological roles of TLR5 in intestinal epithelial …
Number of citations: 13 onlinelibrary.wiley.com
C Mayeur, SA Kolodziej, A Wang, X Xu, A Lee, PB Yu… - 2014 - Citeseer
Anemia of inflammation (AI), the second most frequent form of anemia, complicates inflammatory and chronic diseases1. Although typically mild to moderate, AI is associated with …
Number of citations: 2 citeseerx.ist.psu.edu
S Washausen, W Knabe - Frontiers in Cell and Developmental …, 2021 - frontiersin.org
Placodes are ectodermal thickenings of the embryonic vertebrate head. Their descendants contribute to sensory organ development, but also give rise to sensory neurons of the cranial …
Number of citations: 1 www.frontiersin.org

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